![molecular formula C11H11BrF3NO B7937252 2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide](/img/structure/B7937252.png)
2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide
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Overview
Description
2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide is an organic compound that features a bromine atom, an isopropyl group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
The synthesis of 2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the bromination of a suitable benzamide precursor, followed by the introduction of the isopropyl and trifluoromethyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Organic Synthesis
- 2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The bromine atom allows for nucleophilic substitution reactions, enabling the introduction of various functional groups into the benzamide framework. This property is crucial for developing new compounds with desired biological activities.
Reactivity and Functionalization
- The presence of the trifluoromethyl group significantly influences the compound's electronic properties, enhancing its reactivity in electrophilic aromatic substitution reactions. This makes it suitable for creating derivatives that can exhibit improved pharmacological profiles .
Biological Research Applications
Antimicrobial and Anticancer Properties
- Preliminary studies have indicated that this compound may possess antimicrobial and anticancer activities. Research is ongoing to explore its potential as a lead compound in drug discovery efforts aimed at targeting specific biological pathways involved in disease processes.
Mechanism of Action
- The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance binding affinity and specificity, potentially modulating biological pathways related to cell proliferation and apoptosis .
Medicinal Chemistry Applications
Drug Development
- In medicinal chemistry, this compound is being investigated as a potential candidate for drug development. Its structural characteristics allow it to interact with various biological targets, making it a promising lead compound for further optimization in therapeutic applications .
Case Studies
- A notable case study involved the optimization of compounds similar to this compound for their efficacy against viral infections, such as Ebola virus. Compounds derived from this class have shown significant antiviral activity, highlighting the potential of trifluoromethyl-substituted benzamides in combating infectious diseases .
Industrial Applications
Material Science
- Beyond pharmaceuticals, this compound is also being explored in material science for developing new materials with unique properties. The incorporation of trifluoromethyl groups can enhance stability and reactivity, leading to innovative applications in coatings, adhesives, and other industrial products .
Mechanism of Action
The mechanism of action of 2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets, affecting various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide can be compared with other similar compounds such as:
2-Bromo-N-isopropylbenzamide: Lacks the trifluoromethyl group, which can significantly alter its chemical properties and applications.
N-isopropyl-5-(trifluoromethyl)benzamide:
2-Bromo-5-(trifluoromethyl)benzamide: Lacks the isopropyl group, which can influence its solubility and interaction with other molecules.
The presence of the bromine, isopropyl, and trifluoromethyl groups in this compound makes it unique and potentially more versatile in various applications.
Biological Activity
2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H11BrF3N
- Molecular Weight : Approximately 306.11 g/mol
The presence of the bromine atom and the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it suitable for various biological applications.
The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups are known to increase the compound's binding affinity and specificity, potentially modulating various biological pathways. For instance, the compound may inhibit enzyme activity by binding to active sites or alter receptor functions through interactions with key residues.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been investigated against various bacterial strains, showing effectiveness in inhibiting growth, particularly in Gram-positive bacteria. The antimicrobial activity can be attributed to the structural features that enhance interaction with microbial targets.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Inhibition Zone Diameter (mm) | Minimum Bactericidal Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 250 |
Enterococcus faecium | 17 | 62.5 |
Bacillus subtilis | 10 | 100 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer activity. It has been tested against various cancer cell lines, including MCF-7 breast cancer cells, demonstrating significant antiproliferative effects.
Table 2: Anticancer Activity Data
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
MCF-7 | 23 | Tubulin destabilization |
MDA-MB-231 | 30 | Apoptosis induction |
Case Studies
- Study on Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of several benzamide derivatives, including this compound. Results indicated that this compound had superior activity against Enterococcus faecium compared to other derivatives, suggesting a potential lead in antibiotic development .
- Anticancer Research : Another research focused on the compound's effect on breast cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells, making it a candidate for further development as an anticancer agent .
Properties
IUPAC Name |
2-bromo-N-propan-2-yl-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-6(2)16-10(17)8-5-7(11(13,14)15)3-4-9(8)12/h3-6H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTCVAIJHUILRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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